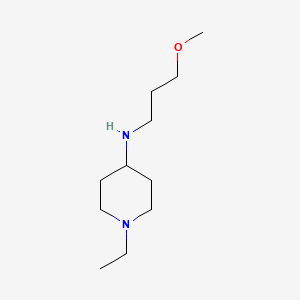

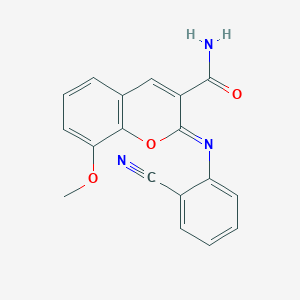

1-benzyl-3-(1H-indol-3-yl)-1-methylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-benzyl-3-(1H-indol-3-yl)-1-methylurea” is a chemical compound that likely contains an indole group, which is a prevalent moiety in many natural products and drugs . Indoles are significant heterocyclic systems that play a main role in cell biology .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, indazoles and similar compounds can be synthesized through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “this compound” likely includes an indole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .科学的研究の応用

Antimicrobial and Anticancer Activities

Research has demonstrated the synthesis of new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives, which were evaluated for their antimicrobial and anticancer activities. These derivatives showed significant activity against various bacterial strains such as P. aeruginosa, B. cereus, and S. aureus, and were found to be highly effective against C. albicans compared to standard reference drugs. Furthermore, certain derivatives displayed potent efficacy against ovarian cancer xenografts in mice, highlighting their potential as anticancer agents (El-Sawy et al., 2010).

Catalytic Applications

Indole derivatives have been synthesized and utilized as catalysts in various chemical reactions. For example, palladacycles with indole cores were designed and showed efficiency as catalysts for the Suzuki–Miyaura coupling of aromatic chlorides and bromides, as well as in the allylation of aldehydes. These findings indicate the versatility of indole derivatives as catalysts in organic synthesis, opening pathways for the development of new catalytic processes (Singh et al., 2017).

Antioxidant and Antimicrobial Evaluation

The synthesis of novel 4-substituted-1H-1,2,4-triazole derivatives from 1-methyl-1H-indole revealed their potential as antioxidants and antimicrobials. These compounds exhibited scavenging activity against DPPH and superoxide radicals and showed lipid peroxidation inhibition effects, alongside slight antimicrobial activity against various test microorganisms, pointing to their multifunctional biological activities (Baytas et al., 2012).

Chemical Synthesis and Modification

Studies have focused on the chemical behavior of indole derivatives under different conditions, revealing their potential in organic synthesis. For instance, reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent led to the formation of various nitroso indole derivatives, showcasing the reactive versatility of indole compounds in chemical transformations (Astolfi et al., 2006).

特性

IUPAC Name |

1-benzyl-3-(1H-indol-3-yl)-1-methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-20(12-13-7-3-2-4-8-13)17(21)19-16-11-18-15-10-6-5-9-14(15)16/h2-11,18H,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYWDXDPGKSFGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2582829.png)

![2-Amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2582838.png)

![N-benzyl-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2582842.png)

![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one](/img/structure/B2582848.png)

![7-(furan-2-yl)-1,3-dimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2582849.png)